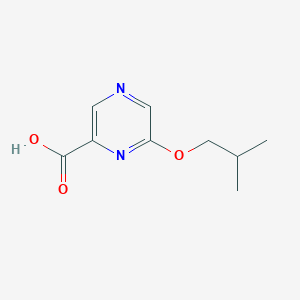

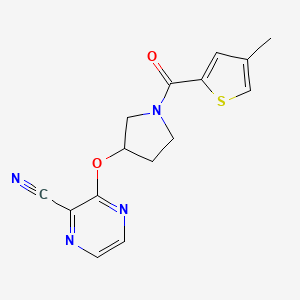

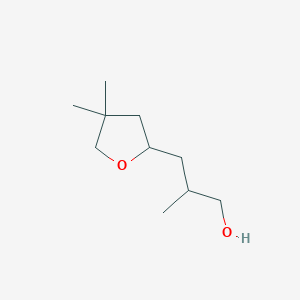

N-(3,5-bis(trifluoromethyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-bis(trifluoromethyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide is a chemical compound that is likely to possess unique physical and chemical properties due to the presence of trifluoromethyl groups and a methoxyethoxy substituent. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and synthesis of related trifluoromethyl compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves the use of trifluoroacetylation and the Arbuzov reaction. For instance, the N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide is synthesized via the Arbuzov reaction using tris(2,2,2-trifluoroethyl)phosphite and 2-bromo-N-methoxy-N-methylacetamide . This suggests that similar methodologies could potentially be applied to synthesize the this compound, with appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing the 3,5-bis(trifluoromethyl)phenyl group is characterized by the strong electron-withdrawing effect of the trifluoromethyl groups. This can influence the reactivity and stability of the compound. For example, the ureido-substituted derivative of glycyrrhetinic acid, which contains a similar phenyl group, exhibits potent inhibitory activity for proteasome and kinase . The presence of such groups in this compound would likely affect its binding affinity and biological activity.

Chemical Reactions Analysis

Compounds with trifluoromethyl groups can participate in various chemical reactions. The trifluoroacetamides, for example, are used for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions . This indicates that the trifluoromethyl groups in this compound may also allow for selective reactions with nucleophilic sites in other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds are often characterized by high volatility and stability. For instance, the N-Methyl-bis(trifluoroacetamide) is a liquid at room temperature and is used in trace analysis due to its volatility and the ability to form sharp peaks in gas chromatography . The bis(trifluoromethyl)phenyl group in the compound of interest would contribute to its overall volatility and may also influence its solubility and thermal stability.

Scientific Research Applications

Synthesis and Chemical Reactions

The utility of compounds related to N-(3,5-bis(trifluoromethyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide in chemical synthesis is notable. For example, derivatives of bis(trifluoromethyl)phenyl groups have been utilized as catalysts in chemical transformations, showcasing the importance of such structures in facilitating efficient chemical reactions. The research by Wang et al. (2018) discusses the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines, indicating the potential of related compounds in synthetic chemistry (Wang et al., 2018).

Material Science and Engineering

In material science, the introduction of trifluoromethyl groups has been shown to impact the properties of polymers and coatings significantly. The research into novel sulfonated thin-film composite nanofiltration membranes by Liu et al. (2012) exemplifies this, where sulfonated aromatic diamine monomers were used to enhance membrane properties for dye treatment applications. Such studies underscore the relevance of chemical modifications, like those in this compound, in developing advanced materials (Liu et al., 2012).

properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F6N2O3/c1-27-4-5-28-14-6-10(2-3-24-14)15(26)25-13-8-11(16(18,19)20)7-12(9-13)17(21,22)23/h2-3,6-9H,4-5H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIPYEADJNILRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

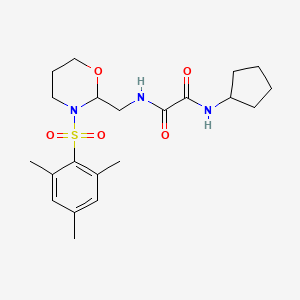

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)

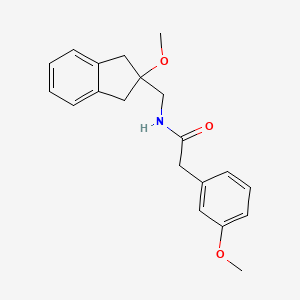

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)

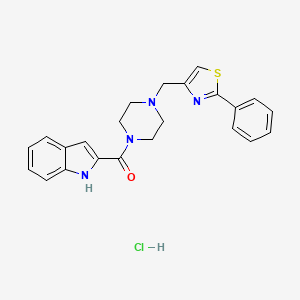

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)